Lanthanum--nickel (2/7)

Description

BenchChem offers high-quality Lanthanum--nickel (2/7) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lanthanum--nickel (2/7) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

12532-78-4 |

|---|---|

Molecular Formula |

La2Ni7 |

Molecular Weight |

688.66 g/mol |

IUPAC Name |

lanthanum;nickel |

InChI |

InChI=1S/2La.7Ni |

InChI Key |

AJHJVWWDSUFNRU-UHFFFAOYSA-N |

Canonical SMILES |

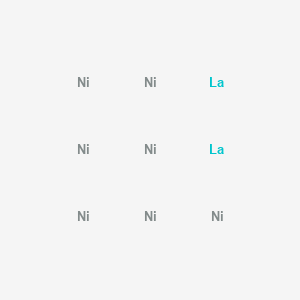

[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[La].[La] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of La₂Ni₇

This technical guide provides a comprehensive analysis of the crystal structure of the intermetallic compound La₂Ni₇, intended for researchers, scientists, and professionals in drug development. The document details the crystallographic parameters, experimental methodologies for structure determination, and key structural features.

Crystallographic Data

The crystal structure of La₂Ni₇ has been determined to be hexagonal. The crystallographic data is summarized in the table below, providing key parameters for researchers.

| Parameter | Value |

| Crystal System | Hexagonal |

| Space Group | P6₃/mmc (No. 194) |

| Lattice Parameter, a | 5.06235(11) Å - 5.06352(11) Å[1][2][3] |

| Lattice Parameter, c | 24.6908(8) Å[1][2][3] |

The atomic positions within the unit cell are distributed over several Wyckoff positions, indicating a complex layered structure. The structure is composed of La₂Ni₄ and LaNi₅ subunits.[1][4] There are two crystallographically inequivalent sites for Lanthanum (La) and five for Nickel (Ni).[1][2][3][4]

Table of Atomic Wyckoff Positions:

| Atom | Wyckoff Position |

| La | 4f |

| Ni | 12k, 6h, 4f, 4e, 2a |

Experimental Protocols

The determination of the La₂Ni₇ crystal structure relies on a combination of single-crystal growth and diffraction techniques.

Single Crystal Synthesis

Single crystals of La₂Ni₇ are typically grown from a binary La-Ni melt.[4] A common method involves the following steps:

-

Melt Preparation: High-purity Lanthanum and Nickel are combined in a specific atomic ratio (e.g., La₃₃Ni₆₇) within a tantalum crucible.[3]

-

Encapsulation: The crucible is sealed, often with a frit to aid in later separation, and then enclosed in a quartz ampoule.[3]

-

Heat Treatment: The ampoule is subjected to a precise heating and cooling profile in a furnace. A typical procedure involves heating to 1150 °C, holding for a period, and then slowly cooling over several hundred hours to allow for crystal growth.[3]

-

Crystal Separation: The single crystals are separated from the residual melt, often by decanting in a centrifuge.[3]

Structure Determination by Diffraction

The primary techniques for elucidating the crystal structure of La₂Ni₇ are X-ray Diffraction (XRD) and neutron diffraction.

-

Single-Crystal X-ray and Neutron Diffraction: These are the definitive methods for determining the precise atomic arrangement. Single crystals are mounted on a goniometer and irradiated with a beam of X-rays or neutrons. The resulting diffraction pattern is collected and analyzed to determine the space group and atomic coordinates. Neutron diffraction is particularly useful for accurately locating the positions of the Nickel atoms and for studying the magnetic structure at low temperatures.[2][3]

-

Powder X-ray Diffraction (PXRD) and Rietveld Refinement: PXRD is used to assess the phase purity of polycrystalline samples. The Rietveld refinement method can be applied to the powder diffraction data to refine the lattice parameters and atomic positions, though with less precision than single-crystal methods.[5]

Structural and Physical Properties

La₂Ni₇ exhibits a series of antiferromagnetic (AFM) phase transitions at low temperatures.[1][2][4][6][7][8] These transitions have been extensively studied using techniques such as specific heat, electrical resistivity, and magnetization measurements on single crystals.[4][8] Neutron diffraction has been crucial in determining the magnetic structures of these different phases.[2][3][6][7]

The following diagrams illustrate the experimental workflow for the analysis of La₂Ni₇ and the logical relationship of its magnetic phase transitions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. arxiv.org [arxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Weak itinerant magnetic phases of La2Ni7 | Ames Laboratory [ameslab.gov]

- 7. [2203.06341] Weak itinerant magnetic phases of La2Ni7 [arxiv.org]

- 8. osti.gov [osti.gov]

Unveiling the Magnetic Complexity of La2Ni7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate magnetic phase transitions of the intermetallic compound Lanthanum-Nickel (2/7), or La2Ni7. This material, a subject of significant research interest, exhibits weak itinerant antiferromagnetism with a cascade of temperature-induced magnetic ordering phenomena. This document provides a comprehensive overview of its magnetic properties, detailed experimental protocols for characterization, and visual representations of the underlying physical processes to facilitate a deeper understanding for researchers and scientists.

Core Concepts: Weak Itinerant Antiferromagnetism and Multiple Phase Transitions

La2Ni7 crystallizes in a hexagonal Ce2Ni7-type structure. Its magnetic behavior is characterized as weak itinerant antiferromagnetism, where the magnetic moments are not localized to specific atomic sites but are carried by delocalized conduction electrons. A key feature of La2Ni7 is the presence of multiple magnetic phase transitions at low temperatures. In zero applied magnetic field, single crystal studies have identified a series of transitions, indicating a complex interplay of magnetic interactions.[1][2]

The ground state of hexagonal La2Ni7 is a weak itinerant antiferromagnet.[3] At low magnetic fields, it exhibits a Néel temperature (T_N) of approximately 50 K.[3] However, more detailed investigations on single crystals have revealed a cascade of three distinct zero-field magnetic phase transitions.[1][2][4][5][6][7] These transitions delineate three magnetically ordered phases, often referred to as A, B, and C.[6] The highest temperature phase has been shown to possess a clear ferromagnetic component.[1][5][6][7]

Quantitative Magnetic Properties of La2Ni7

The following table summarizes the key quantitative data associated with the magnetic phase transitions in single crystal La2Ni7.

| Property | Value | Notes |

| Crystal Structure | Hexagonal, Ce2Ni7 type, P63/mmc space group | [4][8][9] |

| Magnetic Ordering | Weak Itinerant Antiferromagnetic (wAFM) | [3][8] |

| Zero-Field Transition Temperature (T1) | ~61.0 K (± 0.2 K) | Transition from paramagnetic to Phase C.[1][2] |

| Zero-Field Transition Temperature (T2) | ~56.5 K (± 0.2 K) | Transition from Phase C to Phase B.[1][2] |

| Zero-Field Transition Temperature (T3) | ~42.2 K (± 0.2 K) | Transition from Phase B to Phase A.[1][2] |

| Phase A (T < T3) | Commensurate Antiferromagnetic | [7] |

| Phase B (T3 < T < T2) | Incommensurate Antiferromagnetic | [7] |

| Phase C (T2 < T < T1) | Incommensurate Antiferromagnetic with a ferromagnetic component | [1][7] |

| Saturated Magnetic Moment | ~0.12 µB/Ni | [2] |

| Metamagnetic Transition Field | ~4.6 T (at 4.2 K) | From wAFM to a weak itinerant ferromagnetic (wFM) state.[8] |

Experimental Protocols

Detailed experimental investigation is crucial to unravel the complex magnetic behavior of La2Ni7. Below are methodologies for key experiments.

Single Crystal Growth

High-quality single crystals are essential for accurate determination of anisotropic magnetic properties.

Method: La2Ni7 single crystals can be grown from a binary La-Ni melt.[1][2]

-

Melt Preparation: High-purity Lanthanum (99.9%) and Nickel (99.99%) are mixed in the desired stoichiometric ratio (2:7).

-

Crucible: The mixture is placed in an alumina crucible.

-

Furnace: The crucible is heated in a resistance furnace under an inert atmosphere (e.g., argon) to a temperature above the melting point of the compound.

-

Cooling: The melt is then slowly cooled to allow for the formation of large single crystals. The specific cooling rate is a critical parameter that needs to be optimized.

-

Crystal Extraction: Once cooled, the single crystals can be mechanically extracted from the melt.

Neutron Diffraction

Neutron diffraction is a powerful technique to determine the magnetic structure, including the arrangement and magnitude of the magnetic moments.

Methodology:

-

Sample Preparation: A single crystal of La2Ni7 is mounted on a goniometer. The crystal orientation is determined using Laue X-ray diffraction.

-

Instrumentation: A triple-axis or a time-of-flight neutron spectrometer is used. For example, the HB-1A Fixed-Incident-Energy Triple-Axis Spectrometer at the High Flux Isotope Reactor (HFIR), Oak Ridge National Laboratory.[10]

-

Experimental Conditions:

-

The crystal is cooled to the desired temperature using a closed-cycle refrigerator.

-

A monochromatic neutron beam of a specific energy (e.g., 14.7 meV) is directed at the sample.[10]

-

The scattered neutrons are detected at various angles.

-

-

Data Collection: Diffraction patterns are collected at different temperatures, especially around the phase transition temperatures. Scans are performed in different reciprocal lattice planes to map out the magnetic Bragg peaks.

-

Data Analysis:

-

The positions of the magnetic Bragg peaks are used to determine the magnetic propagation vector, which describes the periodicity of the magnetic structure. For La2Ni7, both commensurate and incommensurate propagation vectors have been observed.[7]

-

The intensities of the magnetic Bragg peaks are used to refine the magnetic structure model, including the direction and magnitude of the magnetic moments on the Ni sites. Software like FullProf or Jana2006 can be used for this analysis.

-

Magnetic Susceptibility Measurement

Magnetic susceptibility measurements provide information about the magnetic response of the material to an applied magnetic field and are crucial for identifying magnetic phase transitions.

Methodology:

-

Instrumentation: A SQUID (Superconducting Quantum Interference Device) magnetometer or a VSM (Vibrating Sample Magnetometer) is typically used.

-

Sample Preparation: A small, well-characterized single crystal is mounted in a sample holder with its crystallographic axes aligned with respect to the applied magnetic field.

-

DC Susceptibility:

-

Zero-Field-Cooled (ZFC): The sample is cooled from the paramagnetic state to the lowest temperature in zero magnetic field. A small DC magnetic field (e.g., 100 Oe) is then applied, and the magnetization is measured as the temperature is slowly increased.

-

Field-Cooled (FC): The sample is cooled from the paramagnetic state to the lowest temperature in the presence of the same DC magnetic field. The magnetization is then measured as the temperature is increased.

-

The transition temperatures are identified by anomalies (e.g., peaks, kinks) in the susceptibility vs. temperature curves.

-

-

AC Susceptibility:

-

An oscillating magnetic field of a specific frequency and amplitude is applied.

-

The in-phase (χ') and out-of-phase (χ'') components of the susceptibility are measured as a function of temperature.

-

AC susceptibility is particularly sensitive to dynamic magnetic phenomena and can provide more precise determination of transition temperatures.

-

Specific Heat Measurement

Specific heat measurements are essential for detecting phase transitions as they are accompanied by anomalies in the heat capacity.

Methodology:

-

Instrumentation: A physical property measurement system (PPMS) with a heat capacity option is commonly used. The relaxation (time-constant) method is a standard technique.

-

Sample Preparation: A small, flat single crystal is attached to the sample platform of the calorimeter using a small amount of thermal grease to ensure good thermal contact.

-

Measurement Procedure:

-

The sample is cooled to the lowest desired temperature.

-

The measurement involves applying a small heat pulse to the sample and measuring the subsequent temperature relaxation.

-

The heat capacity is determined from the analysis of this relaxation curve.

-

-

Data Collection: The heat capacity is measured as a function of temperature, with a slow temperature sweep rate to ensure thermal equilibrium. Measurements are performed in zero magnetic field and in various applied magnetic fields to map out the H-T phase diagram.

-

Data Analysis: The magnetic phase transitions are identified by sharp, lambda-like anomalies in the specific heat versus temperature data. The entropy change associated with the transitions can be calculated by integrating the magnetic contribution to the specific heat divided by temperature.

Visualizations

Experimental Workflow for Characterizing La2Ni7 Magnetic Phases

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. pcg-scmp.org [pcg-scmp.org]

- 4. Magnetic susceptibility - Wikipedia [en.wikipedia.org]

- 5. digital.csic.es [digital.csic.es]

- 6. journals.aps.org [journals.aps.org]

- 7. arxiv.org [arxiv.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 10. thermtest.com [thermtest.com]

An In-depth Technical Guide to the Lanthanum-Nickel (La-Ni) Binary System Phase Diagram

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Lanthanum-Nickel (La-Ni) binary system, a critical alloy system with applications ranging from hydrogen storage to catalysis. This document details the equilibrium phase relationships, crystallographic data of the constituent phases, and the experimental methodologies employed in their determination.

The La-Ni Binary Phase Diagram

The La-Ni phase diagram is characterized by a series of intermetallic compounds and several invariant reactions. The assessed phase diagram, based on the CALPHAD (Calculation of Phase Diagrams) method and supported by experimental data, is presented below. This diagram illustrates the stable phases as a function of temperature and composition.

(A calculated La-Ni binary phase diagram would be presented here. Since I cannot generate images, I will describe its key features and provide the data in tabular format.)

The diagram reveals the existence of multiple intermetallic compounds: La₃Ni, La₇Ni₃, LaNi, LaNi₂, LaNi₃, La₂Ni₇, and LaNi₅. The system is characterized by several eutectic and peritectic reactions, which govern the solidification behavior of La-Ni alloys.

Quantitative Data of Invariant Reactions

The invariant reactions in the La-Ni system, where three phases are in equilibrium, are crucial for understanding the phase transformations that occur at specific temperatures and compositions. The following table summarizes these critical data points as determined by experimental investigations and thermodynamic assessments.

| Reaction Type | Temperature (°C) | Composition (at.% Ni) | Reaction Equation |

| Eutectic | 510 | 18.5 | L ↔ (γ-La) + La₃Ni |

| Peritectic | 525 | 25.0 | L + La₃Ni ↔ La₇Ni₃ |

| Peritectic | 675 | 30.0 | L + La₇Ni₃ ↔ LaNi |

| Peritectic | 785 | 50.0 | L + LaNi ↔ LaNi₂ |

| Peritectic | 980 | 66.7 | L + LaNi₂ ↔ LaNi₃ |

| Peritectic | 1175 | 75.0 | L + LaNi₃ ↔ La₂Ni₇ |

| Peritectic | 1325 | 83.3 | L + La₂Ni₇ ↔ LaNi₅ |

| Eutectic | 885 | 92.0 | L ↔ LaNi₅ + (Ni) |

Crystallographic Data of La-Ni Intermetallic Compounds

The intermetallic compounds in the La-Ni system exhibit a range of crystal structures, which are fundamental to their physical and chemical properties. The crystallographic data for the stable phases are presented in the table below.

| Phase | Pearson Symbol | Space Group | Prototype | a (Å) | b (Å) | c (Å) | β (°) |

| La₃Ni | oC16 | Cmcm | La₃Ni | 4.13 | 10.12 | 7.45 | 90 |

| La₇Ni₃ | hP20 | P6₃/mcm | Th₇Fe₃ | 10.08 | 10.08 | 6.38 | 90 |

| LaNi | oC8 | Cmcm | CrB | 3.92 | 10.81 | 4.39 | 90 |

| LaNi₂ | cF24 | Fd-3m | MgCu₂ | 7.27 | 7.27 | 7.27 | 90 |

| LaNi₃ | hP24 | P6₃/mmc | NbBe₃ | 5.08 | 5.08 | 16.27 | 90 |

| La₂Ni₇ | hP36 | P6₃/mmc | Ce₂Ni₇ | 5.06 | 5.06 | 24.5 | 90 |

| LaNi₅ | hP6 | P6/mmm | CaCu₅ | 5.01 | 5.01 | 3.98 | 90 |

Experimental Protocols

The determination of the La-Ni phase diagram relies on a combination of experimental techniques to prepare alloys and characterize their phase constitution and transformation temperatures.

Alloy Preparation: Arc Melting and Annealing

Objective: To synthesize homogeneous La-Ni alloys of various compositions.

Methodology:

-

Material Preparation: High-purity Lanthanum (99.9% or higher) and Nickel (99.99% or higher) are weighed to the desired atomic percentages.

-

Arc Melting: The constituent metals are placed in a water-cooled copper hearth within a vacuum chamber. The chamber is evacuated to a high vacuum (e.g., 10⁻³ Pa) and then backfilled with a high-purity inert gas, typically Argon. An electric arc is struck between a non-consumable tungsten electrode and the raw materials, melting them together. To ensure homogeneity, the resulting alloy button is flipped and re-melted several times (typically 3-5 times).

-

Annealing: To achieve equilibrium, the as-cast alloys are sealed in quartz ampoules under a partial pressure of Argon and subjected to a prolonged heat treatment at a temperature below the solidus for each specific composition. The annealing duration can range from several days to weeks, followed by quenching in cold water to retain the high-temperature phase equilibria.

Phase Transformation Analysis: Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of invariant reactions and phase boundaries.

Methodology:

-

Sample Preparation: Small pieces of the annealed alloys (typically 10-50 mg) are placed in inert crucibles (e.g., alumina, tantalum).

-

DTA/DSC Measurement: The sample and an inert reference material are heated and cooled at a controlled rate (e.g., 5-20 K/min) in an inert atmosphere. The temperature difference (DTA) or the difference in heat flow (DSC) between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: Endothermic and exothermic peaks in the DTA/DSC curves correspond to phase transformations such as melting, solidification, and solid-state transitions. The onset temperature of these peaks is used to determine the transformation temperatures.

Phase Identification and Microstructural Analysis

Objective: To identify the phases present at equilibrium and to observe the microstructure of the alloys.

Methodology:

4.3.1. X-Ray Diffraction (XRD)

-

Sample Preparation: The annealed and quenched alloy samples are pulverized into a fine powder to ensure random orientation of the crystallites.

-

Data Acquisition: The powder is mounted on a sample holder and analyzed using a powder X-ray diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample, and the diffracted X-rays are detected over a range of 2θ angles.

-

Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. The positions and intensities of the diffraction peaks are compared with crystallographic databases (e.g., ICDD) to identify the phases present in the sample. Lattice parameters can also be refined from the diffraction data.

4.3.2. Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)

-

Sample Preparation: The annealed alloy samples are mounted in a conductive resin, ground with successively finer abrasive papers, and then polished to a mirror finish using diamond suspensions. To reveal the microstructure, the polished samples may be chemically etched with an appropriate reagent (e.g., a dilute solution of nitric acid in ethanol).

-

Imaging: The prepared sample is placed in the SEM chamber. A focused beam of electrons is scanned across the surface, and the resulting signals (secondary or backscattered electrons) are used to create an image of the microstructure. Backscattered electron imaging is particularly useful for distinguishing between phases with different average atomic numbers.

-

Compositional Analysis (EDS): The electron beam is focused on specific phases or regions of interest to generate characteristic X-rays. An EDS detector analyzes the energy of these X-rays to determine the elemental composition of the selected area.

Visualizations of Experimental Workflow and Phase Relationships

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures and the sequence of invariant reactions in the La-Ni system.

Caption: Experimental workflow for the determination of a binary alloy phase diagram.

Caption: Schematic of the invariant reaction sequence in the La-Ni binary system.

A Comprehensive Technical Guide on the Thermodynamic Properties of La2Ni7 Formation

This technical guide provides an in-depth overview of the thermodynamic properties associated with the formation of the intermetallic compound La2Ni7. The content is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of the material's stability and energetics. This document summarizes key quantitative data, details experimental and computational methodologies, and visualizes the workflow for determining these properties.

Thermodynamic Data for La2Ni7 Formation

The thermodynamic stability of an intermetallic compound is fundamentally described by its standard enthalpy of formation (ΔHf°), standard entropy of formation (ΔSf°), and standard Gibbs free energy of formation (ΔGf°). These values dictate the spontaneity of the compound's formation from its constituent elements and its stability relative to other phases.

The formation of La2Ni7 from its pure elements can be represented by the following reaction:

2 La (s) + 7 Ni (s) → La2Ni7 (s)

Quantitative thermodynamic data for this reaction, obtained from computational and assessed sources, are summarized below.

Table 1: Calculated Enthalpy of Formation for La2Ni7

| Compound | Method | Enthalpy of Formation (ΔHf°) per mole of atoms (kJ/mol) | Enthalpy of Formation (ΔHf°) per mole of formula unit (kJ/mol) | Reference |

| La2Ni7 | Density Functional Theory (DFT) | -33.0 | -297.0 | [Calculations by Paul-Boncour et al. (2020)] |

Table 2: Assessed Thermodynamic Properties of La2Ni7 Formation at 298.15 K from CALPHAD

| Property | Symbol | Value per mole of formula unit | Units |

| Enthalpy of Formation | ΔHf° | -295,380 | J/mol |

| Entropy of Formation | ΔSf° | -10.85 | J/(mol·K) |

| Gibbs Free Energy of Formation | ΔGf° | -292,145 | J/mol |

Note: The values in Table 2 are derived from the Gibbs energy function for the La2Ni7 phase as determined through the CALPHAD (Calculation of Phase Diagrams) method, which provides a self-consistent thermodynamic database for the La-Ni system.[1]

Experimental and Computational Methodologies

The determination of thermodynamic properties for intermetallic compounds like La2Ni7 involves a combination of experimental techniques and computational modeling.

Experimental Protocols

1. Calorimetry

Calorimetry is the primary experimental method for directly measuring the enthalpy of formation.[2]

-

Direct Reaction Calorimetry:

-

Principle: This method measures the heat released or absorbed during the direct synthesis of the compound from its constituent elements inside a high-temperature calorimeter.[2]

-

Methodology:

-

High-purity lanthanum and nickel powders are precisely weighed in the stoichiometric ratio (2:7) and thoroughly mixed.

-

The mixture is pressed into a pellet.

-

The pellet is dropped from room temperature into the calorimeter, which is held at a high temperature (e.g., 1473 K) sufficient to initiate and complete the formation reaction.

-

The heat effect of the reaction is measured.

-

A separate experiment is conducted to measure the heat content of the formed La2Ni7 compound by dropping it from room temperature to the calorimeter temperature.

-

The standard enthalpy of formation at 298.15 K is calculated by subtracting the heat content of the product from the heat of the formation reaction, according to Hess's law.[3]

-

-

-

Solution Calorimetry:

-

Principle: This technique involves dissolving the intermetallic compound and its pure constituent elements in a suitable solvent (e.g., a molten metal like aluminum or tin) and measuring the respective heats of solution.[4][5]

-

Methodology:

-

Three separate experiments are performed:

-

Dissolving a known mass of La2Ni7 in the molten solvent and measuring the heat of solution (ΔHsol, La2Ni7).

-

Dissolving a stoichiometric amount of pure lanthanum (2 moles) in the same solvent and measuring its heat of solution (ΔHsol, La).

-

Dissolving a stoichiometric amount of pure nickel (7 moles) in the same solvent and measuring its heat of solution (ΔHsol, Ni).

-

-

The enthalpy of formation is then calculated using the following thermochemical cycle: ΔHf°(La2Ni7) = (2 * ΔHsol, La + 7 * ΔHsol, Ni) - ΔHsol, La2Ni7[5]

-

-

2. Electromotive Force (EMF) Method

The EMF method is a powerful technique for determining the Gibbs free energy of formation, from which enthalpy and entropy can be derived.[6][7]

-

Principle: A galvanic cell is constructed where the material of interest (La2Ni7) is one electrode, and the pure, more electropositive element (La) is the reference electrode. The measured EMF of the cell is directly related to the partial Gibbs free energy of lanthanum in the alloy.

-

Methodology:

-

A concentration cell is assembled, which can be represented as: La (s) | Solid Electrolyte (e.g., CaF2-LaF3) | La2Ni7(s) + LaNi5(s) Note: The two-phase mixture (La2Ni7 + LaNi5) is used to fix the chemical activity of lanthanum.

-

The cell is placed in a furnace, and the EMF (E) is measured over a range of temperatures.

-

The partial Gibbs free energy of La in the two-phase region is calculated using the Nernst equation: ΔḠLa = -nFE where 'n' is the number of electrons transferred (3 for La³⁺), and 'F' is the Faraday constant.

-

The Gibbs free energy of formation of La2Ni7 can then be calculated by integrating the Gibbs-Duhem equation across the relevant phase fields of the La-Ni phase diagram.

-

The entropy and enthalpy are determined from the temperature dependence of the EMF: ΔS̄La = nF(dE/dT) ΔH̄La = -nF[E - T(dE/dT)]

-

Computational Protocol

Density Functional Theory (DFT)

DFT is a first-principles quantum mechanical modeling method used to calculate the total energy of a system, from which the enthalpy of formation can be derived.

-

Principle: DFT calculations solve the many-body Schrödinger equation in an approximate way to determine the electronic structure and total energy of a crystal.

-

Methodology:

-

The total energies of the bulk crystalline structures of La, Ni, and the La2Ni7 intermetallic compound are calculated.

-

The enthalpy of formation (at 0 K) is then calculated as the difference between the total energy of the compound and the weighted sum of the total energies of its constituent elements: ΔHf(La2Ni7) = Etotal(La2Ni7) - 2 * Etotal(La) - 7 * Etotal(Ni)

-

Mandatory Visualization

The following diagrams illustrate the logical workflows for determining the thermodynamic properties of La2Ni7 formation.

Caption: Workflow for determining the thermodynamic properties of La2Ni7 formation.

References

- 1. researchgate.net [researchgate.net]

- 2. thermocalc.com [thermocalc.com]

- 3. mdpi.com [mdpi.com]

- 4. lampz.tugraz.at [lampz.tugraz.at]

- 5. [2407.12301] Defect energy formalism for CALPHAD thermodynamics of dilute point defects: Theory [arxiv.org]

- 6. iric.imet-db.ru [iric.imet-db.ru]

- 7. comatresearchgroup.unige.it [comatresearchgroup.unige.it]

An In-depth Technical Guide to Polymorphism in A₂Ni₇ Intermetallic Compounds

For Researchers, Scientists, and Materials Development Professionals

This technical guide provides a comprehensive overview of the polymorphic nature of A₂Ni₇ intermetallic compounds, where 'A' is typically a rare-earth element. These materials are of significant interest due to their diverse magnetic and hydrogen storage properties, which are intrinsically linked to their crystal structures. This document details the crystallographic properties of the two primary polymorphs, outlines the experimental methodologies for their synthesis and characterization, and presents the data in a structured format for comparative analysis.

Introduction to Polymorphism in A₂Ni₇ Compounds

A₂Ni₇ intermetallic compounds are known to exhibit polymorphism, primarily crystallizing in two different structures: a hexagonal Ce₂Ni₇-type and a rhombohedral Gd₂Co₇-type structure.[1][2] This structural duality is a key factor in determining the physical and chemical properties of these materials. The stability of a particular polymorph can be influenced by factors such as the choice of the 'A' element, temperature, and synthesis conditions.[2][3]

The fundamental difference between these two crystal structures lies in the stacking sequence of two main building blocks: [A₂Ni₄] and [ANi₅] units. The arrangement of these blocks along the c-axis dictates the overall symmetry of the unit cell, leading to either a hexagonal or a rhombohedral lattice.[2]

Crystal Structures of A₂Ni₇ Polymorphs

The two predominant polymorphic structures of A₂Ni₇ compounds are the hexagonal Ce₂Ni₇-type and the rhombohedral Gd₂Co₇-type.

Hexagonal Ce₂Ni₇-type Structure

The hexagonal polymorph of A₂Ni₇ compounds crystallizes in the space group P6₃/mmc.[2][3] This structure is characterized by a specific stacking of [A₂Ni₄] and [ANi₅] units.

Rhombohedral Gd₂Co₇-type Structure

The rhombohedral polymorph adopts the Gd₂Co₇-type structure, which belongs to the R-3m space group.[1][2] The stacking of the constituent [A₂Ni₄] and [ANi₅] layers in this structure differs from the hexagonal polymorph, resulting in a different crystal symmetry.

The relationship between the hexagonal and rhombohedral representations is a key aspect of understanding the crystallography of these materials. The rhombohedral lattice can be described using a hexagonal setting, which facilitates comparison between the two polymorphs.

Quantitative Crystallographic Data

The following tables summarize the crystallographic data for various A₂Ni₇ compounds in their hexagonal and rhombohedral forms.

Table 1: Crystallographic Data for Hexagonal (Ce₂Ni₇-type, P6₃/mmc) A₂Ni₇ Compounds

| Compound | a (Å) | c (Å) | Unit Cell Volume (ų) | Reference |

| La₂Ni₇ | 5.062 | 24.69 | 548.9 | [4] |

| α-Y₂Ni₇ (LT) | 4.965 | 24.31 | 519.1 | [2][5] |

| Pr₂Co₇ (analogue) | 5.068 | 24.463 | - | [6] |

LT - Low Temperature phase

Table 2: Crystallographic Data for Rhombohedral (Gd₂Co₇-type, R-3m) A₂Ni₇ Compounds

| Compound | a (Å) | c (Å) | Unit Cell Volume (ų) | Reference |

| β-Y₂Ni₇ (HT) | 4.981 | 36.43 | 782.9 | [2][5] |

| Y₂Ni₇ | 4.924 | 36.07 | - | [2] |

HT - High Temperature phase

Table 3: Atomic Coordinates for the Hexagonal Ce₂Ni₇-type Structure

| Atom | Wyckoff Position | x | y | z |

| A1 | 4f | 1/3 | 2/3 | z |

| A2 | 4e | 0 | 0 | z |

| Ni1 | 2a | 0 | 0 | 0 |

| Ni2 | 2b | 0 | 0 | 1/4 |

| Ni3 | 6h | x | 2x | 1/4 |

| Ni4 | 12k | x | y | z |

Note: Specific atomic coordinate values (x, y, z) can vary slightly between different A₂Ni₇ compounds and require refinement for each specific case.

Table 4: Atomic Coordinates for the Rhombohedral Gd₂Co₇-type Structure (in Hexagonal Setting)

| Atom | Wyckoff Position | x | y | z |

| A1 | 6c | 0 | 0 | z |

| A2 | 3a | 0 | 0 | 0 |

| Ni1 | 9e | 1/2 | 0 | 0 |

| Ni2 | 18h | x | -x | z |

| Ni3 | 3b | 0 | 0 | 1/2 |

Note: Specific atomic coordinate values (x, y, z) can vary slightly between different A₂Ni₇ compounds and require refinement for each specific case.

Experimental Protocols

The synthesis and characterization of A₂Ni₇ intermetallic compounds require precise control over experimental conditions to obtain the desired phase and to accurately determine its structural properties.

Synthesis Methodologies

4.1.1. Arc Melting

Arc melting is a common technique for synthesizing polycrystalline A₂Ni₇ compounds from the constituent pure elements.

-

Starting Materials: High-purity (typically >99.9%) rare-earth and nickel metals are used.

-

Procedure:

-

The stoichiometric amounts of the constituent metals are weighed and placed on a water-cooled copper hearth inside a vacuum chamber.

-

The chamber is evacuated to a high vacuum (e.g., < 10⁻⁴ mbar) and then backfilled with a high-purity inert gas, such as argon.

-

An electric arc is struck between a non-consumable tungsten electrode and the raw materials, melting them into an ingot.

-

To ensure homogeneity, the ingot is typically flipped and re-melted several times.

-

-

Annealing: After melting, the as-cast ingots are often sealed in an evacuated quartz tube and annealed at a specific temperature for an extended period (e.g., 600-1000 °C for several days to weeks) to promote the formation of the desired equilibrium phase and to improve crystallinity.[2][3] For instance, Y-Ni alloys have been annealed at 600°C and 800°C to study the formation of different Y₂Ni₇ polymorphs.[2][5]

4.1.2. Czochralski Method (for Single Crystals)

The Czochralski method can be employed to grow large single crystals of A₂Ni₇ compounds, which are essential for studying anisotropic physical properties.

-

Apparatus: A Czochralski crystal puller equipped with a cold crucible or a suitable inert crucible (e.g., alumina, tungsten) is used.

-

Procedure:

-

A polycrystalline A₂Ni₇ charge is placed in the crucible and melted under a protective inert atmosphere.

-

A seed crystal with the desired orientation is dipped into the melt.

-

The seed is slowly pulled upwards while being rotated.

-

By carefully controlling the pulling rate, rotation speed, and temperature gradients, a large single crystal ingot is grown from the melt.

-

Characterization Techniques

4.2.1. X-ray Diffraction (XRD)

X-ray diffraction is the primary tool for phase identification and crystal structure analysis of A₂Ni₇ compounds.

-

Instrumentation: A powder diffractometer with a common X-ray source (e.g., Cu Kα radiation) is typically used.

-

Sample Preparation: Polycrystalline samples are finely ground to a powder to ensure random orientation of the crystallites.

-

Data Analysis (Rietveld Refinement): The Rietveld method is a powerful technique for analyzing powder diffraction data. It involves fitting a calculated diffraction pattern, based on a known crystal structure model, to the experimental data. This allows for the precise determination of:

-

Lattice parameters (a and c)

-

Unit cell volume

-

Atomic positions

-

Phase fractions in multiphase samples

-

Crystallite size and microstrain

-

Visualization of Structures and Workflows

Crystal Structure Diagrams

The following diagrams illustrate the stacking of [A₂Ni₄] and [ANi₅] units in the hexagonal and rhombohedral polymorphs of A₂Ni₇.

Caption: Stacking of [A₂Ni₄] and [ANi₅] units in A₂Ni₇ polymorphs.

Experimental Workflow

The general workflow for the synthesis and characterization of A₂Ni₇ compounds is depicted below.

Caption: Experimental workflow for A₂Ni₇ intermetallic compounds.

Conclusion

The polymorphism in A₂Ni₇ intermetallic compounds, specifically the existence of hexagonal and rhombohedral structures, is a critical aspect that governs their physical properties. A thorough understanding of the crystallographic details of these polymorphs and the experimental conditions required to synthesize them is paramount for the targeted design and development of new materials with tailored magnetic and hydrogen storage characteristics. This guide provides a foundational understanding and a practical reference for researchers and scientists working in this exciting field of materials science.

References

An In-depth Technical Guide to Itinerant Magnetism in La2Ni7 Single Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the itinerant magnetic properties of La2Ni7 single crystals. La2Ni7 is an intermetallic compound that has garnered significant interest due to its complex magnetic phase diagram and the weak itinerant nature of its magnetism, positioning it as a key material for studying quantum criticality.[1][2][3][4][5][6][7] This document synthesizes key findings on its magnetic transitions, crystal structure, and fundamental physical properties, presenting quantitative data in a structured format and detailing the experimental methodologies used in its characterization.

Crystal Structure and Synthesis

La2Ni7 crystallizes in a hexagonal Ce2Ni7-type structure, belonging to the P63/mmc space group.[8] The crystal structure is composed of alternating La2Ni4 and LaNi5 subunits.[8] This layered structure gives rise to two crystallographically inequivalent La sites and five distinct Ni sites.[8]

Table 1: Crystallographic Data for La2Ni7

| Parameter | Value | Reference |

| Crystal System | Hexagonal | [8] |

| Space Group | P63/mmc | [8] |

| Lattice Parameter (a) | 5.06235(11) Å | [8] |

| Lattice Parameter (c) | 24.6908(8) Å | [8] |

Experimental Protocols

The investigation of the intrinsic properties of La2Ni7 has been made possible through the successful synthesis of large single crystals.[4][5]

-

Method: High-quality single crystals of La2Ni7 are typically grown from a binary, La-Ni melt or a high-temperature solution.[1][8] The process involves preparing a stoichiometric mixture of high-purity lanthanum and nickel, which is then melted in an inert atmosphere. The subsequent slow cooling of the melt facilitates the nucleation and growth of single crystals.[9][10][11][12] Crystals often grow as well-faceted plates with a distinct hexagonal morphology.[5]

-

Magnetization Measurements: Temperature and magnetic field-dependent magnetization measurements are performed using a commercial magnetometer. These measurements are crucial for determining the magnetic transition temperatures and constructing the anisotropic H-T phase diagrams.[4]

-

Neutron Diffraction: Single-crystal neutron diffraction is a powerful technique used to determine the magnetic structure, including the propagation vector and the direction of the ordered magnetic moments in the different magnetic phases.[1][2][3][4][5][7][13]

-

Specific Heat: The temperature dependence of the specific heat is measured to identify phase transitions, which manifest as anomalies at the critical temperatures.

-

Electrical Resistivity: Four-probe electrical resistivity measurements as a function of temperature are used to probe the scattering of conduction electrons by magnetic moments, revealing features at the magnetic ordering temperatures.[14]

-

Nuclear Magnetic Resonance (NMR) and Nuclear Quadrupole Resonance (NQR): 139La NMR and NQR measurements provide local, microscopic information about the magnetic state at the lanthanum nuclear sites, helping to determine the magnetic structure and study magnetic fluctuations.[8][15]

-

Angle-Resolved Photoemission Spectroscopy (ARPES): High-resolution ARPES is employed to directly probe the electronic band structure and its reconstruction across the successive magnetic transitions.[16]

Itinerant Magnetic Properties and Phase Transitions

La2Ni7 is characterized as a weak itinerant magnet with a small ordered moment of approximately 0.15 µB/Ni.[2][3][5] It exhibits a fascinating series of zero-field antiferromagnetic (AFM) phase transitions as a function of temperature.[1][2][3][4][5][7]

Table 2: Magnetic Phase Transitions in La2Ni7 at Zero Magnetic Field

| Transition Temperature | Phase Transition | Magnetic Structure | Nature of Transition | Reference |

| T1 ≈ 61.0 - 62.3 K | Paramagnetic to C-Phase | Incommensurate AFM | Second-order | [1][2][3][4][13] |

| T2 ≈ 56.5 - 57.2 K | C-Phase to B-Phase | Incommensurate AFM | Second-order | [1][2][3][4][13] |

| T3 ≈ 42.0 - 42.8 K | B-Phase to A-Phase | Commensurate AFM | First-order | [1][2][3][4][13][14] |

The higher temperature C and B phases are characterized by incommensurate magnetic ordering, while the low-temperature A phase exhibits a commensurate antiferromagnetic structure with moments aligned along the c-axis.[1][2][3][8][13] The highest temperature phase (C-phase) is noted to have a clear ferromagnetic component.[1][2][3][5][7]

Table 3: Key Physical Properties of La2Ni7

| Property | Value | Reference |

| Ordered Magnetic Moment | ~0.15 µB/Ni | [2][3][5] |

| Effective Moment (Paramagnetic State) | ~0.80 µB/Ni | [8][17] |

| Paramagnetic Curie-Weiss Temperature | 67 K | [8][17] |

| Rhodes-Wohlfarth Ratio (µc/µsat) | 5.3 | [4] |

The relatively large Rhodes-Wohlfarth ratio is consistent with the itinerant nature of the magnetism in La2Ni7.[4]

Visualizations

Caption: Experimental workflow for the investigation of itinerant magnetism in La2Ni7.

Caption: Schematic H-T phase diagram of La2Ni7 for a magnetic field applied along the c-axis.

Quantum Criticality

The delicate nature of the magnetic order in La2Ni7, characterized by small ordered moments and multiple phase transitions in a narrow temperature range, suggests its proximity to a quantum critical point (QCP).[4][6][18][19] A QCP is a zero-temperature phase transition driven by quantum fluctuations, and systems near a QCP often exhibit unconventional physical properties.[6] The magnetism in La2Ni7 can be tuned by external parameters such as pressure or chemical substitution, making it an ideal platform to explore the physics of quantum criticality in itinerant magnets.[4] For instance, a mere 3% substitution of Cu for Ni is sufficient to drive the system into a ferromagnetic ground state, highlighting the close competition between antiferromagnetic and ferromagnetic interactions.[4]

Conclusion

La2Ni7 single crystals represent a model system for investigating weak itinerant magnetism. The availability of high-quality single crystals has enabled detailed studies of its complex magnetic phase diagram, revealing a cascade of magnetic transitions into commensurate and incommensurate antiferromagnetic states. The combination of macroscopic and microscopic experimental probes has provided a comprehensive picture of its magnetic and electronic properties. The proximity of La2Ni7 to a quantum critical point makes it a compelling material for future studies aimed at understanding the interplay between magnetism, quantum fluctuations, and emergent electronic phases.

References

- 1. researchgate.net [researchgate.net]

- 2. impact.ornl.gov [impact.ornl.gov]

- 3. DSpace [dr.lib.iastate.edu]

- 4. journals.aps.org [journals.aps.org]

- 5. arxiv.org [arxiv.org]

- 6. cpfs.mpg.de [cpfs.mpg.de]

- 7. [2203.06341] Weak itinerant magnetic phases of La2Ni7 [arxiv.org]

- 8. osti.gov [osti.gov]

- 9. youtube.com [youtube.com]

- 10. princetonscientific.com [princetonscientific.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Weak itinerant magnetic phases of La2Ni7 | Ames Laboratory [ameslab.gov]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. [2205.09211] Electronic signatures of successive itinerant, magnetic transitions in hexagonal La2Ni7 [arxiv.org]

- 17. arxiv.org [arxiv.org]

- 18. [2503.00484] Magnetic order and spin dynamics across the ferromagnetic quantum critical point in Ni\boldmath{$_{1-x}$}Mo\boldmath{$_{x}$} [arxiv.org]

- 19. arxiv.org [arxiv.org]

An In-depth Technical Guide to the Core Electrochemical Properties of Lanthanum-Nickel (La-Ni) Alloys

This technical guide provides a comprehensive overview of the fundamental electrochemical properties of Lanthanum-Nickel (La-Ni) alloys, primarily focusing on their application as metal hydride electrodes. The content is tailored for researchers, scientists, and professionals in materials science and energy storage, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key processes.

Introduction to La-Ni Alloys

Lanthanum-Nickel alloys, particularly the AB₅ type intermetallic compound LaNi₅, are renowned for their remarkable ability to reversibly absorb and desorb large amounts of hydrogen. This characteristic makes them prime candidates for the negative electrodes in nickel-metal hydride (Ni-MH) batteries. The electrochemical performance of these alloys can be significantly tuned by substituting lanthanum or nickel with other metallic elements, leading to improved hydrogen storage capacity, enhanced cycle life, and better kinetics. This guide delves into the core electrochemical parameters that define the performance of these materials and the standard techniques used for their characterization.

Key Electrochemical Properties

The performance of La-Ni alloys as electrode materials is governed by several key electrochemical properties. These include their hydrogen storage capacity, the kinetics of hydrogen absorption and desorption, and their stability in alkaline electrolytes.

Discharge Capacity

The discharge capacity is a critical measure of a metal hydride electrode's performance, indicating the amount of stored hydrogen that can be released electrochemically. It is typically measured in milliampere-hours per gram (mAh/g). The theoretical capacity of LaNi₅ is approximately 372 mAh/g. However, practical capacities are often lower and can be influenced by factors such as alloy composition, microstructure, and cycling conditions.

Hydrogen Diffusion Coefficient

The rate at which hydrogen atoms move within the bulk of the alloy is quantified by the hydrogen diffusion coefficient (Dн). A higher diffusion coefficient is desirable for high-rate charge and discharge applications as it facilitates faster hydrogen transport. This parameter is crucial for understanding the kinetic limitations of the electrode.

Exchange Current Density

The exchange current density (i₀) represents the rate of the electrochemical reaction (hydrogen oxidation/reduction) at the electrode-electrolyte interface at equilibrium. A higher exchange current density signifies faster charge transfer kinetics, which is essential for efficient high-rate performance of the battery.

Quantitative Data Summary

The following tables summarize key quantitative electrochemical data for various La-Ni based alloys, providing a comparative overview of their performance.

Table 1: Discharge Capacity of Various La-Ni Alloys

| Alloy Composition | Maximum Discharge Capacity (mAh/g) | Current Density (mA/g) | Number of Cycles for Max. Capacity | Reference |

| LaNi₅ | ~250-275 | 50 (charge), 20 (discharge) | ~5-10 | [1] |

| LaNi₄.₇Ge₀.₃ | 293 | 185 | - | |

| LaNi₄.₄Ge₀.₆ | < 293 | 185 | - | |

| LaNi₃.₅₅Co₀.₇₅Mn₀.₄Al₀.₃ | 294-300 | - | 9-16 | [2] |

Table 2: Hydrogen Diffusion Coefficients (Dн) in La-Ni Alloys

| Alloy Composition | Hydrogen Diffusion Coefficient (cm²/s) | Measurement Technique | Reference |

| LaNi₅ | 1.2 x 10⁻¹¹ | Potentiostatic Discharge | |

| LaNi₄.₉₆Al₀.₀₄ | 1.2 x 10⁻¹¹ | Potentiostatic Discharge | |

| LaNi₄.₉₂Al₀.₀₈ | 0.7 x 10⁻¹¹ | Potentiostatic Discharge |

Table 3: Exchange Current Density (i₀) of La-Ni Alloys

| Alloy Composition | Exchange Current Density (mA/g) | Cycle Number | Reference |

| LaNi₅ | 63.1 | 20 | |

| LaNi₄.₇Ge₀.₃ | 93.3 | 20 | |

| LaNi₄.₄Ge₀.₆ | 29.5 | 20 | |

| LaNi₄.₉₆Al₀.₀₄ | 51 | 50 | |

| LaNi₄.₉₂Al₀.₀₈ | 66 | 50 |

Experimental Protocols

Detailed methodologies for the key electrochemical characterization techniques are provided below.

Electrode Preparation

A consistent and reproducible electrode preparation method is crucial for obtaining reliable electrochemical data.

Materials:

-

La-Ni alloy powder (sieved to < 56 µm)

-

Binder (e.g., 5 wt.% Polytetrafluoroethylene - PTFE)

-

Conductive agent (e.g., 5 wt.% Carbon black)

-

Nickel foam or mesh (current collector)

Procedure:

-

Mixing: In an inert atmosphere (e.g., argon-filled glovebox), thoroughly mix the La-Ni alloy powder, binder, and conductive agent in the desired weight ratio (e.g., 90:5:5).

-

Slurry Formation: Add a few drops of a suitable solvent (e.g., ethanol or N-methyl-2-pyrrolidone) to the mixture to form a homogeneous paste or slurry.

-

Coating: Apply the slurry onto the nickel foam or mesh current collector.

-

Pressing: Press the coated electrode at a high pressure (e.g., 10 MPa) to ensure good contact between the active material and the current collector.

-

Drying: Dry the electrode in a vacuum oven at a specified temperature (e.g., 100°C) for several hours to remove the solvent.[3]

-

Weighing: Accurately weigh the electrode before and after coating to determine the mass of the active material.

Cyclic Voltammetry (CV)

Cyclic voltammetry is used to study the redox reactions occurring at the electrode surface and to assess the hydrogen absorption/desorption behavior.

Experimental Setup:

-

Potentiostat/Galvanostat: An instrument to control the potential and measure the current.

-

Three-Electrode Cell:

-

Working Electrode: The prepared La-Ni alloy electrode.

-

Counter Electrode: A large surface area platinum or nickel mesh.

-

Reference Electrode: A standard reference electrode such as Ag/AgCl or Hg/HgO.

-

-

Electrolyte: Typically a 6 M KOH solution.

Procedure:

-

Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and fill it with the electrolyte solution.

-

Deaeration: Purge the electrolyte with an inert gas (e.g., argon or nitrogen) for at least 30 minutes before the experiment to remove dissolved oxygen.

-

Activation: Cycle the potential between a defined range (e.g., -1.2 V to -0.7 V vs. Hg/HgO) at a specific scan rate (e.g., 1 mV/s) for a number of cycles (e.g., 5-10 cycles) to activate the alloy.[4]

-

Measurement: After activation, record the cyclic voltammogram at the desired scan rate. The resulting plot of current versus potential provides information on the hydrogen absorption and desorption peaks.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for investigating the kinetics of the electrochemical processes occurring at the electrode-electrolyte interface, such as charge transfer resistance and double-layer capacitance.

Experimental Setup:

-

Same as for Cyclic Voltammetry, but the potentiostat must have a frequency response analyzer (FRA).

Procedure:

-

Cell Assembly and Deaeration: Follow the same procedure as for CV.

-

Set DC Potential: Apply a constant DC potential to the working electrode, typically the open-circuit potential (OCP) or a potential corresponding to a specific state of charge.

-

Apply AC Perturbation: Superimpose a small amplitude AC voltage (e.g., 5-10 mV) over the DC potential.

-

Frequency Sweep: Sweep the frequency of the AC signal over a wide range (e.g., 100 kHz to 10 mHz).

-

Data Acquisition: Record the real and imaginary components of the impedance at each frequency.

-

Data Analysis: Plot the data in a Nyquist or Bode plot and fit it to an equivalent electrical circuit to extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).[4][5]

Tafel Plot Analysis

Tafel analysis is used to determine the corrosion characteristics of the alloy in the electrolyte, providing information on the corrosion potential (Ecorr) and corrosion current density (icorr).

Experimental Setup:

-

Same as for Cyclic Voltammetry.

Procedure:

-

OCP Measurement: Allow the working electrode to stabilize at its open-circuit potential (OCP) in the electrolyte.

-

Potentiodynamic Scan: Scan the potential from a value negative to the OCP to a value positive to the OCP (e.g., OCP ± 250 mV) at a slow scan rate (e.g., 0.167 mV/s).

-

Data Plotting: Plot the logarithm of the absolute current density versus the applied potential.

-

Tafel Extrapolation: Identify the linear regions (Tafel regions) in the anodic and cathodic branches of the plot. Extrapolate these linear regions to their intersection point. The potential at the intersection is the corrosion potential (Ecorr), and the current density is the corrosion current density (icorr).[6][7]

Visualizations

The following diagrams, generated using Graphviz, illustrate key experimental workflows and relationships.

References

An In-depth Technical Guide to the Initial Investigation of La₂Ni₇ Hydrogen Absorption

This technical guide provides a comprehensive overview of the initial investigations into the hydrogen absorption characteristics of the intermetallic compound La₂Ni₇. Tailored for researchers and scientists in materials science and energy storage, this document details the fundamental properties, experimental methodologies, and key findings related to this promising hydrogen storage material. La₂Ni₇ belongs to the A₂B₇-type superlattice alloys, which are known for their complex structures and interesting hydrogenation behaviors.

Synthesis and Structural Characterization

The La₂Ni₇ intermetallic compound is a member of a series of La-Ni alloys that includes well-known compositions like LaNi₅ and LaNi₃.[1] It possesses a superlattice crystal structure composed of [LaNi₅] and [La₂Ni₄] subunits.[2] The material can crystallize in different polytypes, primarily the hexagonal Ce₂Ni₇-type (space group P6₃/mmc) and the rhombohedral Gd₂Co₇-type (space group R-3m).[1] The Ce₂Ni₇-type is generally identified as the low-temperature modification.[1]

Synthesis of La₂Ni₇ is typically achieved through metallurgical techniques such as arc melting or induction melting of the constituent elements (lanthanum and nickel) in a high-purity argon atmosphere to prevent oxidation.[3][4] This is often followed by an annealing step—heating the as-cast alloy in a vacuum or inert atmosphere for an extended period (e.g., several days at temperatures around 750-1323 K)—to ensure phase homogeneity and the formation of the desired crystal structure.[1][5] Structural characterization is paramount and is predominantly carried out using X-ray Diffraction (XRD) to identify the phases present and determine lattice parameters.[2][3][6]

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining reliable and reproducible data on hydrogen absorption properties. Below are protocols for the key experimental stages.

-

Material Preparation: Weigh stoichiometric amounts of high-purity lanthanum (La) and nickel (Ni) corresponding to the La₂Ni₇ composition.

-

Arc Melting: Place the materials into a water-cooled copper hearth of an arc furnace. Evacuate the chamber to a high vacuum and backfill with high-purity argon gas.

-

Melting: Melt the sample using a non-consumable tungsten electrode. To ensure homogeneity, the resulting ingot should be flipped and re-melted multiple times.

-

Annealing: Seal the as-cast ingot in a quartz tube under a vacuum or argon atmosphere. Heat the sample in a furnace to a temperature between 750°C and 1050°C and hold for several days to achieve a single-phase structure.[1][5]

-

Sample Preparation: After annealing, the sample is mechanically crushed into a powder. For some experiments, sieving may be used to obtain a specific particle size range.[7]

The "activation" is the crucial first hydrogenation step, which can be slow and often requires specific conditions to enable the alloy to readily absorb hydrogen in subsequent cycles.[7]

-

Sample Loading: Place a precisely weighed amount of the La₂Ni₇ powder into the sample holder of a Sieverts-type apparatus.

-

Degassing: Heat the sample under a dynamic vacuum (e.g., to 300-400°C) for several hours to remove any surface contaminants and adsorbed gases.

-

Initial Hydrogenation: Cool the sample to room temperature and introduce high-purity hydrogen gas at a high pressure (e.g., >10 bar).[7]

-

Incubation: The sample may require a significant "incubation time" before rapid hydrogen absorption begins.[7] This process can be facilitated by temperature cycling (heating and cooling the sample under hydrogen pressure) to create fresh metal surfaces and pathways for hydrogen diffusion.[7]

-

Completion: Once activated, the alloy can typically absorb and desorb hydrogen under milder conditions.[7]

PCT measurements are used to determine the hydrogen storage capacity and thermodynamic properties of the material.

-

Apparatus: Utilize a Sieverts-type volumetric apparatus.[7][8]

-

Isothermal Conditions: Place the activated sample in a thermostat-controlled holder to maintain a constant temperature (e.g., 273 K, 295 K).[3]

-

Hydrogen Dosing: Introduce a known amount of hydrogen gas from a calibrated reservoir into the sample chamber.

-

Equilibration: Allow the system to reach thermal and pressure equilibrium. The drop in pressure in the reservoir corresponds to the amount of hydrogen absorbed by the sample.

-

Data Collection: Repeat the dosing process incrementally to build the absorption isotherm (hydrogen concentration vs. equilibrium pressure).

-

Desorption: To measure the desorption isotherm, the process is reversed by incrementally evacuating hydrogen from the sample chamber.

Hydrogen Absorption Properties and Data

Initial investigations reveal the key performance metrics of La₂Ni₇ as a hydrogen storage medium. The data is summarized in the tables below.

The PCT curves for La₂Ni₇ show the relationship between the amount of hydrogen absorbed and the equilibrium pressure at a constant temperature. The presence of a flat "plateau" pressure indicates the phase transition from the α-phase (solid solution) to the β-phase (hydride).

| Temperature (K) | Absorption Plateau Pressure (bar) | Desorption Plateau Pressure (bar) | Max H/M Ratio | Reference |

| 273 | ~1-10 | Not specified | ~0.94 | [3] |

| 295 | ~1-10 | Not specified | ~0.94 | [3] |

Note: The H/M ratio of ~0.94 for La₂Ni₇ is comparable to the well-known LaNi₅ (H/M ≈ 1).[3]

The enthalpy (ΔH) and entropy (ΔS) of hydride formation are critical indicators of the hydride's stability and the heat generated during absorption. These values are typically derived from a van 't Hoff plot (ln(P) vs. 1/T).

| Thermodynamic Parameter | Value (Absorption) | Value (Desorption) | Reference |

| Enthalpy of Formation (ΔH) | -15.7 ± 0.9 kJ (mol H)⁻¹ | 16.8 ± 0.4 kJ (mol H)⁻¹ | [1] |

| Entropy of Formation (ΔS) | -46.0 ± 3.7 J (K mol H)⁻¹ | 48.1 ± 1.5 J (K mol H)⁻¹ | [1] |

During hydrogen absorption, the La₂Ni₇ crystal lattice expands significantly to accommodate hydrogen atoms in its interstitial sites. In-situ XRD studies have shown complex phase transformations.[6] During the first absorption, the parent hexagonal phase transforms into coexisting orthorhombic (Pbcn) and monoclinic (C2/c) hydride phases.[6] However, upon desorption, only the monoclinic hydride is observed, indicating an irreversible phase transformation during the first cycle.[6]

| Phase | Crystal System | Space Group | Lattice Volume Expansion | Reference |

| La₂Ni₇ (Parent Alloy) | Hexagonal | P6₃/mmc | - | [1][6] |

| Hydride (1st Absorption) | Orthorhombic + Monoclinic | Pbcn + C2/c | ~26.3% | [1][6] |

| Hydride (1st Desorption) | Monoclinic | C2/c | Varies with H content | [6] |

The volume expansion is substantial, with the [La₂Ni₄] subunit expanding more significantly than the [LaNi₅] subunit, which can induce internal strain and affect cycling stability.[6]

Visualized Workflows and Processes

To better illustrate the experimental and logical processes involved in the investigation of La₂Ni₇, the following diagrams are provided.

Caption: Experimental workflow for La₂Ni₇ hydrogen absorption studies.

Caption: Phase transformations during the first H₂ absorption-desorption cycle.

Conclusion

The initial investigation of La₂Ni₇ reveals it to be a material with significant potential for hydrogen storage, exhibiting a good capacity comparable to LaNi₅. The synthesis via arc melting and annealing is a standard and effective procedure. Structural analyses, particularly through in-situ XRD, have uncovered a complex and irreversible phase transformation during the initial hydrogenation cycle, where a mixture of orthorhombic and monoclinic hydrides transforms into a single monoclinic phase upon desorption.[6] This behavior, along with the substantial lattice expansion, highlights the importance of understanding the structural dynamics to improve the material's long-term cycling stability. Further research, often involving the substitution of La or Ni with other elements, aims to modify the thermodynamic properties and enhance the durability of La₂Ni₇-based alloys for practical applications.[2][3][9]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. hydride-msu.ru [hydride-msu.ru]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In situ XRD study of La2Ni7H(x) during hydrogen absorption-desorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of Ruddlesden-Popper Phase Lanthanum Nickelates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of Ruddlesden-Popper (R-P) phase lanthanum nickelates. This class of materials, with the general formula La,,n+1,,Ni,,n,,O,,3n+1,,, has garnered significant research interest due to the evolution of its electronic and magnetic properties with the number of perovskite layers, n.[1] This document details the key synthetic methodologies, presents structural and physical property data in a structured format, and illustrates the fundamental concepts and experimental workflows through diagrams.

Introduction to Ruddlesden-Popper Phase Lanthanum Nickelates

The Ruddlesden-Popper series of oxides, with the general formula A,,n+1,,B,,n,,O,,3n+1,, (where A is a rare or alkaline earth metal and B is a transition metal), are characterized by n layers of perovskite-like blocks separated by rock salt layers.[1] In the case of lanthanum nickelates, these compounds are formed by n layers of LaNiO,,3,, perovskite blocks separated by a LaO rock salt layer. The dimensionality of their electronic structure can be tuned by varying n, which makes them compelling candidates for a wide range of applications, including in solid oxide fuel cells and as potential platforms for high-temperature superconductivity.[1][2]

The exploration of higher-order members of the lanthanum nickelate R-P series is an active area of research, driven by the desire to engineer specific electronic d orbital occupations.[2] While members up to n=3 have been known for some time, recent advances in thin-film synthesis techniques have enabled the fabrication of metastable phases with n up to 5.[2][3] A significant recent development has been the discovery of a novel polymorph of the bilayer (n=2) phase, La,,3,,Ni,,2,,O,,7,,, which exhibits a unique alternating stacking of single and triple perovskite layers.[1][4]

Key Discoveries and Synthesis Methodologies

The synthesis of Ruddlesden-Popper phase lanthanum nickelates can be challenging, particularly for higher-order members which are often metastable.[2][3] Various techniques have been employed, each with its own advantages and suitability for producing specific phases or forms (e.g., thin films, bulk crystals, nanoparticles).

2.1. Molecular Beam Epitaxy (MBE) for Higher-Order Thin Films

Researchers have successfully synthesized epitaxial thin films of La,,n+1,,Ni,,n,,O,,3n+1,, with n ranging from 1 to 5 using reactive MBE.[3][5] This layer-by-layer deposition technique is crucial for creating the metastable n=4 and n=5 compounds.[3]

Experimental Protocol: Molecular Beam Epitaxy

-

Substrate Preparation: (001)-oriented LaAlO,,3,, (LAO) single-crystal substrates are prepared by a two-step process of boiling in deionized water and annealing in air at 1000 °C to achieve an AlO,,2,,-terminated flat surface.[5]

-

Growth Conditions: The thin films are grown at approximately 550 °C in a distilled ozone environment of about 1.5 x 10⁻⁵ Torr.[5]

-

Deposition Method: A combination of co-deposition and shuttered growth methods is used to achieve precise monolayer control of LaO and NiO,,2,, layers.[3] Reflection high-energy electron diffraction (RHEED) is used to monitor the growth process in real-time.[5]

-

Layer Sequencing: By calibrating the shutter times for the lanthanum and nickel sources, any member of the R-P series can be synthesized by depositing the LaO and NiO,,2,, layers in the desired sequence.[3]

2.2. High Oxygen Pressure Floating Zone Technique for Novel Polymorphs

A novel polymorph of La,,3,,Ni,,2,,O,,7,, with an alternating "1313" stacking of single and triple NiO,,6,, octahedra layers, was discovered in single crystals grown using a high oxygen pressure floating zone method.[1]

Experimental Protocol: High Oxygen Pressure Floating Zone

-

Growth Environment: The single crystals are grown in a high-pressure floating zone furnace.

-

Competing Phases: During the growth process, other phases such as the standard bilayer La,,3,,Ni,,2,,O,,7,, trilayer La,,4,,Ni,,3,,O,,10,,, and monolayer La,,2,,NiO,,4,, can form as competing phases.[1]

-

Identification: The discovery of this hidden "1313" phase was serendipitous, identified by its distinctive single-crystal X-ray diffraction pattern.[1]

2.3. Glycine-Nitrate Combustion for Doped Nickelates

A glycine-nitrate combustion method has been utilized to synthesize barium-doped lanthanum nickelates, La,,2-x,,Ba,,x,,NiO,,4±δ,,.[6] This technique is a wet-chemical route that allows for good stoichiometric control and the formation of fine powders.

Experimental Protocol: Glycine-Nitrate Combustion

-

Precursors: La,,2,,O,,3,,, BaCO,,3,,, and NiO are used as the starting materials.[6] Lanthanum oxide is pre-calcined at 1000 °C for 2 hours.[6]

-

Process: The precursors are dissolved in nitric acid, and glycine is added as a fuel. The solution is heated to initiate a self-sustaining combustion reaction, resulting in a fine ash.

-

Calcination: The resulting powder is then calcined at high temperatures to form the desired crystalline phase.

2.4. Co-precipitation for Nanoparticle Synthesis

The co-precipitation method is another wet-chemical technique employed for the synthesis of La,,2,,NiO,,4+δ,, nanoparticles.[7] This method allows for control over particle size by adjusting reaction parameters.[7]

Experimental Protocol: Co-precipitation

-

Precursors: Aqueous solutions of lanthanum and nickel nitrates are used.

-

Precipitation: A precipitating agent, such as a hydroxide solution, is added to the nitrate solution to co-precipitate the metal hydroxides. The OH⁻/NO₃⁻ molar ratio is a critical parameter to control the phase purity.[7] An optimal ratio of 1.25 has been reported.[7]

-

Washing and Drying: The precipitate is filtered, washed, and then dried.[7]

-

Calcination: The dried powder is calcined at temperatures around 1000 °C to form the Ruddlesden-Popper phase.[7] The calcination temperature influences the final particle size.[7]

Quantitative Data

The following tables summarize key quantitative data for various Ruddlesden-Popper phase lanthanum nickelates.

Table 1: Structural Data for La,,n+1,,Ni,,n,,O,,3n+1,, Phases

| Compound | n | Space Group | Lattice Parameters (Å) | Reference |

| La,,2,,NiO,,4,, | 1 | I4/mmm | a = 3.855, c = 12.652 | [8] (indexed) |

| La,,3,,Ni,,2,,O,,7,, (2222-phase) | 2 | Fmmm (pseudo) | - | [9] |

| La,,3,,Ni,,2,,O,,7,, (1313-phase) | N/A | Cmmm | - | [1][4] |

| La,,4,,Ni,,3,,O,,10,, | 3 | - | - | [3] |

| La,,5,,Ni,,4,,O,,13,, | 4 | - | - | [3] |

| La,,6,,Ni,,5,,O,,16,, | 5 | - | - | [3] |

Table 2: Physical Properties of Selected Lanthanum Nickelates

| Material | Property | Value | Conditions | Reference |

| La,,3,,Ni,,2,,O,,7,, (1313-phase) | Charge Density Wave Transition | Onset at T ≈ 134 K | Ambient Pressure | [1][10] |

| La,,1.5,,Ba,,0.5,,NiO,,4+δ,, | Electronic Conductivity | ~80 S/cm | 450–900 °C | [8] |

| La,,2-x,,Ba,,x,,NiO,,4+δ,, (x=0-0.5) | Thermal Expansion Coefficient | 13.8–14.3 ppm/K | 25–1000 °C in air | [8] |

Visualizations

Diagram 1: Crystal Structure of Ruddlesden-Popper Lanthanum Nickelates

Caption: Idealized stacking of perovskite and rock salt layers in the La,,n+1,,Ni,,n,,O,,3n+1,, series for n=1, 2, and 3.

Diagram 2: Experimental Workflow for Thin Film Synthesis by MBE

Caption: A typical experimental workflow for the synthesis and characterization of Ruddlesden-Popper lanthanum nickelate thin films via Molecular Beam Epitaxy.

Diagram 3: Wet-Chemical Synthesis Routes

Caption: A comparative overview of the glycine-nitrate combustion and co-precipitation methods for synthesizing lanthanum nickelates.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. arxiv.org [arxiv.org]

- 4. Polymorphism in the Ruddlesden-Popper Nickelate La3Ni2O7: Discovery of a Hidden Phase with Distinctive Layer Stacking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Characterization of Ruddlesden-Popper La2−xBaxNiO4±δ Nickelates as Potential Electrocatalysts for Solid Oxide Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jufgnsm.ut.ac.ir [jufgnsm.ut.ac.ir]

- 8. Characterization of Ruddlesden-Popper La2−xBaxNiO4±δ Nickelates as Potential Electrocatalysts for Solid Oxide Cells [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. asu.elsevierpure.com [asu.elsevierpure.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of La₂Ni₇ by Mechanical Alloying

Audience: Researchers, scientists, and drug development professionals.

Introduction

La₂Ni₇, an intermetallic compound, crystallizes in a hexagonal Ce₂Ni₇-type structure with the space group P6₃/mmc.[1] This material is of significant interest due to its magnetic properties, exhibiting a series of antiferromagnetic phase transitions at low temperatures.[1][2][3] Mechanical alloying is a solid-state powder processing technique that allows for the synthesis of both stable and metastable phases, including nanocrystalline materials.[4][5] This method has been successfully employed to synthesize various intermetallic compounds.[4][6][7] For La₂Ni₇, mechanical alloying presents a viable route for its formation from elemental lanthanum and nickel powders. The process involves repeated welding, fracturing, and re-welding of powder particles in a high-energy ball mill.

Experimental Protocols

1. Materials and Equipment

-

Starting Materials:

-

Lanthanum (La) powder (purity ≥ 99.9%)

-

Nickel (Ni) powder (purity ≥ 99.9%)

-

-

Milling Equipment:

-

High-energy planetary ball mill or a similar high-energy mill.

-

Hardened steel or tungsten carbide vials and grinding balls.

-

-

Atmosphere Control:

-

Glove box with an inert argon atmosphere.

-

-

Characterization Equipment:

-

X-ray diffractometer (XRD) with Cu Kα radiation.

-

Scanning electron microscope (SEM) with energy-dispersive X-ray spectroscopy (EDS).

-

Transmission electron microscope (TEM) for microstructural analysis.

-

2. Synthesis Protocol

-

Powder Preparation:

-

In an argon-filled glove box, weigh the elemental lanthanum and nickel powders in a 2:7 atomic ratio to achieve the stoichiometric composition of La₂Ni₇.

-

Thoroughly mix the powders before loading them into the milling vial.

-

-

Mechanical Alloying:

-

Load the powder mixture and grinding balls into the milling vial inside the glove box to prevent oxidation.

-

A ball-to-powder weight ratio of 10:1 is typically effective for the synthesis of intermetallic compounds.[5][6]

-

Seal the vial tightly.

-

Mount the vial in the high-energy ball mill.

-

Mill the powder mixture for durations ranging from 10 to 30 hours.[8] The milling process should be conducted at room temperature.

-

To monitor the progress of the alloying, small amounts of powder can be extracted at regular intervals (e.g., 10 h, 15 h, 30 h) for analysis.[5][8]

-

-

Post-Milling Handling:

-

After milling, handle the synthesized powder exclusively within an inert atmosphere to prevent contamination and oxidation.

-

3. Characterization Protocols

-

Structural Analysis (XRD):

-

Perform X-ray diffraction analysis on the milled powders to identify the crystalline phases present.

-

Use Rietveld refinement of the XRD patterns to determine the lattice parameters, phase abundance, crystallite size, and lattice strain.[8]

-

The hexagonal Ce₂Ni₇-type structure is the expected primary phase for La₂Ni₇.[9][10]

-

-

Microstructural and Compositional Analysis (SEM/EDS):

-

Examine the morphology and particle size of the synthesized powders using a scanning electron microscope.

-

Use energy-dispersive X-ray spectroscopy to confirm the elemental composition and homogeneity of the alloyed powder.

-

Data Presentation

Table 1: Summary of Phases Identified by XRD After Mechanical Alloying of La and Ni Powders

| Milling Duration (hours) | Main Phase | Secondary Phases | Reference |

| 10 | La₂Ni₇ | La₂Ni₃, Residual La/Ni | [8] |

| 15 | La₂Ni₇ | La₂Ni₃, Residual La/Ni | [8] |

| 30 | La₂Ni₇ | La₂Ni₃, Residual La/Ni | [8] |

Table 2: Crystallographic Data for La₂Ni₇

| Crystal System | Space Group | Lattice Parameters (a, c) | Reference |

| Hexagonal | P6₃/mmc | a = 5.06235 Å, c = 24.6908 Å | [1] |

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Weak itinerant magnetic phases of La2Ni7 | Ames Laboratory [ameslab.gov]

- 3. researchgate.net [researchgate.net]

- 4. ias.ac.in [ias.ac.in]

- 5. redalyc.org [redalyc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Effect of Y Content on Structural and Sorption Properties of A2B7-Type Phase in the La–Y–Ni–Al–Mn System [mdpi.com]

Application Notes and Protocols for the Synthesis of Single-Phase La₂Ni₇ via Melt-Spinning and Annealing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of single-phase La₂Ni₇, an intermetallic compound of interest for various applications, including hydrogen storage and catalysis. The methodology described herein combines melt-spinning for the production of a homogenous precursor material and subsequent annealing to induce the crystallization of the desired La₂Ni₇ phase.

Introduction